Tert-butyl (5-chloro-2,4-difluorophenyl)carbamate Tert-butyl (5-chloro-2,4-difluorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757140
InChI: InChI=1S/C11H12ClF2NO2/c1-11(2,3)17-10(16)15-9-4-6(12)7(13)5-8(9)14/h4-5H,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)Cl
Molecular Formula: C11H12ClF2NO2
Molecular Weight: 263.67 g/mol

Tert-butyl (5-chloro-2,4-difluorophenyl)carbamate

CAS No.:

Cat. No.: VC13757140

Molecular Formula: C11H12ClF2NO2

Molecular Weight: 263.67 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (5-chloro-2,4-difluorophenyl)carbamate -

Specification

Molecular Formula C11H12ClF2NO2
Molecular Weight 263.67 g/mol
IUPAC Name tert-butyl N-(5-chloro-2,4-difluorophenyl)carbamate
Standard InChI InChI=1S/C11H12ClF2NO2/c1-11(2,3)17-10(16)15-9-4-6(12)7(13)5-8(9)14/h4-5H,1-3H3,(H,15,16)
Standard InChI Key MIXIOGNUIUZEBP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with chlorine (Cl) at position 5, fluorine (F) at positions 2 and 4, and a tert-butyl carbamate group (-OC(O)NH-) attached to the aromatic ring. The tert-butyl group provides steric bulk, influencing the compound’s solubility and stability, while the electron-withdrawing halogens enhance electrophilicity at specific positions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H12ClF2NO2\text{C}_{11}\text{H}_{12}\text{ClF}_2\text{NO}_2
Molar Mass263.67 g/mol
Density1.326 ± 0.06 g/cm³
Boiling Point253.3 ± 40.0 °C
pKa11.09 ± 0.70
SolubilityLow in water; soluble in DCM, DMF

The predicted pKa of 11.09 suggests weak basicity, consistent with carbamates’ general behavior. The low water solubility and higher affinity for organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) align with its hydrophobic tert-butyl group.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves reacting 5-chloro-2,4-difluoroaniline with tert-butyl chloroformate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) . The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate:

Ar-NH2+Boc2OEt3N, DCMAr-NH-Boc+HCl+CO2\text{Ar-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Ar-NH-Boc} + \text{HCl} + \text{CO}_2

Typical Procedure:

  • Dissolve 5-chloro-2,4-difluoroaniline (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (1.2 equiv) dropwise under nitrogen.

  • Introduce tert-butyl chloroformate (1.1 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (yield: 85–90%).

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance mixing and heat transfer. Automated systems monitor reaction parameters (pH, temperature) to optimize yield. Post-synthesis purification often involves recrystallization from ethanol/water mixtures, achieving >98% purity.

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution at positions activated by halogens. For example, the chlorine at position 5 can be replaced by methoxy groups using sodium methoxide in DMSO:

Ar-Cl+NaOCH3Ar-OCH3+NaCl\text{Ar-Cl} + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaCl}

This reactivity is exploited to synthesize derivatives for drug discovery .

Hydrolysis of the Carbamate Group

Under acidic (HCl) or basic (NaOH) conditions, the carbamate hydrolyzes to yield 5-chloro-2,4-difluoroaniline and tert-butanol:

Ar-NH-Boc+H2OH+/OHAr-NH2+CO2+(CH3)3COH\text{Ar-NH-Boc} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Ar-NH}_2 + \text{CO}_2 + (\text{CH}_3)_3\text{COH}

This deprotection step is critical in peptide synthesis and prodrug activation.

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in:

  • Anticancer Agents: Functionalization of the aromatic ring enables the synthesis of kinase inhibitors.

  • Antimicrobials: Derivatives with sulfonamide groups show activity against Gram-positive bacteria.

ParameterRecommendation
Storage2–8°C in airtight container
HandlingUse nitrile gloves, fume hood
DisposalIncinerate per EPA guidelines

Environmental Impact

The compound’s persistence in aquatic systems is unknown. Precautionary measures include avoiding release into waterways and using closed-system manufacturing.

Comparative Analysis With Related Compounds

Table 3: Structural and Functional Comparison

CompoundSubstituentsKey Application
tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamateCl, F, NO₂Enzyme inhibition
tert-Butyl (2,4-dichlorophenyl)carbamateCl, ClHerbicide intermediate
tert-Butyl (4-fluoro-3-methylphenyl)carbamateF, CH₃Polymer stabilizer

The presence of fluorine enhances metabolic stability compared to non-fluorinated analogs, making it preferable in drug design .

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